Product packaging for DOTA-NOC, DOTA-[Nal3]-octreotide(Cat. No.:)

DOTA-NOC, DOTA-[Nal3]-octreotide

Cat. No.: B12298608
M. Wt: 1455.7 g/mol
InChI Key: PZCJTYVWTGPGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Somatostatin (B550006) Receptors and Analogues in Research

Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological functions by binding to its receptors. researchgate.netnih.gov There are five distinct somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), which are G protein-coupled receptors. mdpi.comtaylorandfrancis.com These receptors are found in various tissues, including the brain, pituitary gland, pancreas, and gastrointestinal tract. taylorandfrancis.commdpi.com Many neuroendocrine tumors (NETs) overexpress SSTRs, particularly SSTR2, making these receptors an attractive target for both imaging and therapy. researchgate.netmdpi.com

The short half-life of native somatostatin limits its clinical utility. mdpi.com This led to the development of synthetic somatostatin analogues with more stable properties and prolonged action. researchgate.netmdpi.com Octreotide (B344500) was one of the first such analogues developed and has been a cornerstone in the management of NETs. nih.govresearchgate.net These analogues, when linked to a chelating agent and a radionuclide, form radioligands that can be used for medical imaging and peptide receptor radionuclide therapy (PRRT). nih.gov

Rationale for Developing Broad-Spectrum Somatostatin Receptor Ligands

While many NETs express SSTR2, the expression patterns of SSTR subtypes can be heterogeneous among different tumor types and even within the same tumor. mdpi.com Some tumors may predominantly express other subtypes like SSTR3 or SSTR5. nih.govresearchgate.net Therefore, radioligands with high affinity for only a single receptor subtype might not be optimal for all patients. nih.gov This created a clear rationale for the development of broad-spectrum somatostatin receptor ligands—compounds that can bind with high affinity to multiple SSTR subtypes. nih.govresearchgate.net The goal was to create radiopeptides with an improved somatostatin receptor binding profile to expand the range of tumors that could be effectively targeted. nih.govresearchgate.net

Historical Context of DOTA-NOC Development

The development of DOTA-NOC was a direct result of the quest for a more versatile somatostatin analogue. Early research indicated that modifying the amino acid sequence of octreotide could lead to compounds with enhanced SSTR affinity. nih.govresearchgate.net Specifically, studies showed that substitutions at position 3 of the octreotide peptide could alter its binding profile. researchgate.net In 2003, researchers introduced DOTA-NOC, which incorporates a 1-Nal3 (1-naphthylalanine) residue at this position. researchgate.net This modification resulted in a compound with high affinity for SSTR2, SSTR3, and SSTR5. nih.govresearchgate.net The DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) was coupled to the peptide to enable stable labeling with various radiometals for imaging and therapeutic applications. researchgate.netjpt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H94N14O17S2 B12298608 DOTA-NOC, DOTA-[Nal3]-octreotide

Properties

IUPAC Name

2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCJTYVWTGPGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H94N14O17S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Chemical Synthesis and Radiolabeling Methodologies of Dota Noc

Peptide Synthesis Techniques for DOTA-NOC

The foundation of DOTA-NOC is the octreotide (B344500) analogue, [Nal3]-octreotide. Its synthesis is achieved through established peptide chemistry methods, followed by the crucial attachment of the DOTA chelator.

Solid-Phase Peptide Synthesis Approaches

The peptide component of DOTA-NOC is constructed using Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. youtube.comyoutube.com This method offers several advantages, including the ability to drive reactions to completion by using excess reagents, which can then be easily removed by washing the resin. youtube.com The synthesis begins by attaching the C-terminal amino acid to the resin. Subsequently, the N-terminus of the attached amino acid is deprotected, and the next amino acid in the sequence is coupled to it. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. youtube.com

For the synthesis of DOTA-peptides, a common strategy involves building the peptide chain on a resin and then coupling the DOTA chelator to the N-terminal amino group of the completed peptide. researchgate.net Alternatively, a DOTA-functionalized amino acid can be incorporated at a specific position within the peptide sequence during the SPPS process. researchgate.netnih.gov

Conjugation of DOTA Moiety to the Peptide

The conjugation of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety to the peptide is a critical step in creating the final DOTA-NOC conjugate. elsevierpure.comacs.org This can be accomplished either while the peptide is still attached to the solid support or after it has been cleaved from the resin and is in solution. nih.gov One common method involves using a pre-activated form of DOTA, such as DOTA-tris(t-Bu ester), which has one of its carboxyl groups available for coupling while the others are protected. nih.gov This activated DOTA is then reacted with the free amino group at the N-terminus of the peptide. nih.gov Coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often used to facilitate the formation of a stable amide bond between the DOTA and the peptide. researchgate.net

Purification and Characterization of the Conjugate

Following the synthesis and conjugation steps, the crude DOTA-NOC product must be purified and characterized to ensure its identity, purity, and suitability for radiolabeling. High-Performance Liquid Chromatography (HPLC) is the primary method used for purification. researchgate.netnih.govnih.gov This technique separates the desired DOTA-peptide conjugate from unreacted starting materials, truncated peptides, and other synthesis-related impurities. nih.govresearchgate.net

Once purified, the identity and purity of the DOTA-NOC conjugate are confirmed using analytical techniques. Mass spectrometry, such as MALDI-TOF, is used to verify the molecular weight of the final product. nih.govnih.gov Analytical HPLC is also employed to assess the purity of the conjugate. nih.govresearchgate.net These characterization steps are essential to confirm that the correct molecule has been synthesized and that it meets the high purity standards required for a radiopharmaceutical precursor.

Radiometal Chelation Chemistry with DOTA-NOC

The ability of DOTA-NOC to form stable complexes with radiometals is central to its function. This is dictated by the chemical properties of the DOTA chelator and its interaction with specific radionuclides.

Role of Macrocyclic Chelators in Radiometal Complex Stability

Macrocyclic chelators like DOTA play a crucial role in the stability of radiometal complexes. researchgate.netusask.ca Their pre-organized, cage-like structure allows them to encapsulate a metal ion, forming multiple bonds and creating a highly stable complex. usask.ca This high stability is essential for in vivo applications to prevent the release of the radiometal, which could lead to non-specific radiation damage to healthy tissues. nih.gov The thermodynamic stability and kinetic inertness of the DOTA-radiometal complex are key factors. rsc.orgnih.gov DOTA is particularly effective at chelating trivalent metal ions due to its eight donor atoms (four nitrogen atoms and four carboxylate oxygen atoms) that can coordinate with the metal. bioemtech.com The complexation of the metal ion by DOTA can also protect the chelator itself from radiolytic degradation. rsc.orgrsc.org

The "hard" nature of the oxygen and nitrogen donor atoms in DOTA makes it particularly suitable for binding "hard" Lewis acid metal ions. bioemtech.com The size of the macrocyclic cavity is also a factor, although DOTA has shown versatility in chelating a range of radiometals. usask.ca The stability of these complexes is a significant advantage over linear chelators like DTPA, which can lose the radiometal more readily in vivo. nih.gov

Specific Radionuclides for DOTA-NOC Radiolabeling

DOTA-NOC is designed to be a versatile platform that can be labeled with various radiometals, enabling both diagnostic imaging and therapeutic applications. nih.gov The choice of radionuclide depends on the intended clinical use.

For diagnostic imaging with Positron Emission Tomography (PET), Gallium-68 (⁶⁸Ga) is a commonly used radionuclide. cancer.goversnet.orgnih.gov ⁶⁸Ga is a positron emitter with a convenient half-life for imaging studies. ajronline.org The resulting ⁶⁸Ga-DOTA-NOC has shown high affinity for somatostatin (B550006) receptors, making it an excellent agent for detecting neuroendocrine tumors. cancer.govsnmjournals.org

For therapeutic purposes, beta-emitting radionuclides are employed. Lutetium-177 (¹⁷⁷Lu) is a widely used therapeutic radionuclide due to its suitable beta energy and relatively long half-life, which allows for sustained radiation delivery to the tumor. iaea.orgresearchgate.netajronline.orgnih.gov ¹⁷⁷Lu-DOTA-NOC is used in Peptide Receptor Radionuclide Therapy (PRRT). iaea.org Yttrium-90 (⁹⁰Y) is another beta-emitter that can be chelated by DOTA-NOC for therapy. nih.govnih.govmdpi.compatsnap.com ⁹⁰Y has a higher energy beta emission compared to ¹⁷⁷Lu, which may be advantageous for treating larger tumors. patsnap.com

Other radionuclides that have been investigated for labeling DOTA-peptides include Indium-111 (¹¹¹In) for SPECT imaging and potentially theranostic pairs like Terbium isotopes (e.g., ¹⁴⁹Tb for PET imaging and therapy). nih.govnih.gov The versatility of the DOTA chelator allows for the use of a wide range of radiometals, expanding the potential applications of DOTA-NOC in nuclear medicine. nih.govproquest.commdpi.commdpi.com

Interactive Table: Radionuclides for DOTA-NOC Labeling
Radionuclide Type of Emission Primary Application
Gallium-68 (⁶⁸Ga) Positron (β+) Diagnostic Imaging (PET)
Lutetium-177 (¹⁷⁷Lu) Beta (β-) Therapy (PRRT)
Yttrium-90 (⁹⁰Y) Beta (β-) Therapy (PRRT)
Indium-111 (¹¹¹In) Gamma (γ) Diagnostic Imaging (SPECT)
Terbium-149 (¹⁴⁹Tb) Alpha (α), Positron (β+) Theranostics
Table of Compounds
Compound Name Abbreviation
[Nal3]-octreotide NOC
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA
DOTA-[Nal3]-octreotide DOTA-NOC
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
Diethylenetriaminepentaacetic acid DTPA
Gallium-68 ⁶⁸Ga
Lutetium-177 ¹⁷⁷Lu
Yttrium-90 ⁹⁰Y
Indium-111 ¹¹¹In
Terbium-149 ¹⁴⁹Tb

Radiochemical Synthesis and Purification Techniques

The synthesis of radiolabeled DOTA-NOC requires meticulous attention to detail to ensure high radiochemical purity and to remove any unchelated radionuclide or other impurities. Several purification techniques are commonly employed.

Solid-Phase Extraction (SPE): This is a widely used method for the purification of radiolabeled peptides. iu.edu After the labeling reaction, the mixture is passed through a solid-phase cartridge, typically a C18 cartridge. iu.edu The desired radiolabeled peptide is retained on the cartridge while impurities are washed away. The purified product is then eluted from the cartridge using a suitable solvent, such as ethanol. iu.edu

High-Performance Liquid Chromatography (HPLC): For more stringent purification, especially for therapeutic applications, reversed-phase HPLC is often used. core.ac.uknih.gov This technique separates the radiolabeled peptide from unlabeled peptide, free radionuclide, and other byproducts based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. core.ac.uknih.gov The fraction containing the pure radiolabeled product is collected for formulation. core.ac.uk

The combination of automated synthesis systems with effective purification methods like SPE and HPLC allows for the reliable and safe production of high-quality DOTA-NOC radiopharmaceuticals for clinical use.

Automated Synthesis Platforms for Radiolabeling

The production of ⁶⁸Ga-DOTA-NOC and other DOTA-conjugated peptides is frequently performed using dedicated, commercially available automated synthesis modules. These platforms offer significant advantages over manual methods, including improved radiation safety for operators, enhanced reproducibility, and process standardization, which are critical for Good Manufacturing Practices (GMP). nih.gov

These automated systems typically consist of a disposable, single-use cassette that houses all the necessary reagents and tubing, minimizing the risk of cross-contamination. fortunejournals.com The process is controlled by sophisticated software that manages the entire synthesis sequence in real-time. nih.gov The general workflow on these platforms for a ⁶⁸Ga-labeled peptide involves several key steps:

⁶⁸Ga Elution and Purification: The Gallium-68 radionuclide is eluted from a ⁶⁸Ge/⁶⁸Ga generator using a dilute acid, typically 0.1M HCl. fortunejournals.com The eluate is then passed through a cation-exchange cartridge to purify and concentrate the ⁶⁸Ga, removing the ⁶⁸Ge breakthrough and other metallic impurities. fortunejournals.com

Reaction: The purified ⁶⁸Ga is eluted from the cartridge into a reaction vessel containing the DOTA-NOC precursor dissolved in a suitable buffer (e.g., HEPES or acetate (B1210297) buffer). fortunejournals.comnih.gov The module precisely controls the reaction temperature and time to facilitate efficient chelation.

Purification of the Final Product: After the labeling reaction, the mixture is passed through a solid-phase extraction (SPE) cartridge, such as a C18 cartridge, to separate the labeled peptide from unreacted ⁶⁸Ga and other impurities. mdpi.com

Formulation: The purified radiolabeled compound is eluted from the SPE cartridge with an ethanol/water mixture, passed through a sterile filter, and collected in a sterile vial, resulting in a solution ready for injection. fortunejournals.com

Several automated synthesis platforms are utilized in the production of radiolabeled DOTA-peptides and are suitable for the synthesis of ⁶⁸Ga-DOTA-NOC.

Automated Synthesis PlatformManufacturerKey Features/MethodologyReference
Scintomics GRP® ModuleScintomics GmbHUtilizes disposable cassettes and reagent sets. Often used with a synthesis template established for other ⁶⁸Ga-peptides like DOTATOC. The process includes ⁶⁸Ga pre-purification on an SCX cartridge. fortunejournals.commdpi.com
GAIA®/LUNA® Synthesis ModuleElysia-RaytestEmploys disposable synthesis cassettes. Enables thorough optimization of various reaction parameters for producing radiolabeled compounds with high radiochemical purity and yield. nih.gov
Modular-Lab PharmTracer®Eckert & Ziegler EurotopeA robust system for the automated synthesis of radiopharmaceuticals, including ¹⁷⁷Lu-DOTATATE, demonstrating its utility for DOTA-peptide labeling. It ensures high yield and minimal radiation exposure. nih.gov

Optimization of Radiolabeling Yields and Purity

Achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is paramount in the synthesis of DOTA-NOC. The efficiency of the radiolabeling reaction is influenced by several critical parameters that must be carefully optimized.

pH of the Reaction Mixture: The pH is one of the most crucial factors. The DOTA chelator requires protonation to be soluble, but deprotonation of its carboxyl groups is necessary for efficient complexation of the metal ion. For Gallium-68 and other trivalent radiometals like Lutetium-177, the optimal pH range is typically acidic, between 3.5 and 5.5. researchgate.netresearchgate.net A pH that is too low can lead to excessive protonation of the DOTA cage, hindering metal incorporation, while a pH that is too high can cause the formation of colloidal ⁶⁸Ga hydroxides, reducing the RCY. mdpi.com

Reaction Temperature: Heating is generally required to achieve high labeling yields in a short amount of time. Temperatures are typically optimized in the range of 70°C to 95°C. researchgate.netnih.gov Elevated temperatures increase the reaction kinetics, ensuring the reaction is completed within a practical timeframe, which is especially important for short-lived radionuclides like ⁶⁸Ga (half-life ~68 minutes).

Reaction Time: The incubation time is optimized to be long enough for the reaction to reach completion but short enough to minimize the decay of the radionuclide and potential degradation of the peptide. For ⁶⁸Ga-DOTA-peptides, reaction times are often between 5 and 20 minutes. nih.gov

Precursor Amount: The amount of the DOTA-NOC precursor is a key parameter. While a higher amount of precursor can lead to higher radiochemical yields, it decreases the molar activity of the final product. Therefore, the goal is to use the minimum amount of precursor necessary to achieve a high RCY (>95%), thereby maximizing the molar activity. fortunejournals.com

Buffer System: The choice and concentration of the buffer (e.g., acetate, HEPES) can influence the labeling efficiency by maintaining the optimal pH throughout the reaction. nih.gov

ParameterTypical Optimized Range/ValueImpact on RadiolabelingReference
pH4.0 - 6.0Crucial for balancing chelator protonation and preventing hydrolysis of the radiometal. Optimum pH is essential for high yield. researchgate.netnih.gov
Temperature70°C - 95°CIncreases reaction kinetics, enabling rapid and efficient labeling, which is vital for short-lived isotopes. researchgate.netnih.gov
Time5 - 20 minutesSufficient time is needed for reaction completion, but longer times lead to product decay and potential degradation. nih.gov
Precursor Amount10 - 50 µgAffects radiochemical yield and molar activity. Optimization aims to minimize the amount while maintaining high yield. fortunejournals.comnih.gov

Studies on various DOTA-peptides have shown that careful optimization of these parameters can consistently produce radiochemical yields of over 90% and radiochemical purities exceeding 99%. nih.govnih.govnih.gov

Quality Control Parameters in Radiopharmaceutical Synthesis

Rigorous quality control (QC) is mandatory to ensure the final radiopharmaceutical product is safe and effective. mazums.ac.ir The QC tests for radiolabeled DOTA-NOC must comply with pharmacopoeial monographs, such as the European Pharmacopoeia (Ph. Eur.) monograph for Gallium (⁶⁸Ga) edotreotide (B1671108) (DOTATOC) injection, which serves as a benchmark. mdpi.comnih.gov

Key quality control tests include:

Visual Inspection: The final product must be a clear, colorless solution, free from any visible particulate matter. mattioli1885journals.com

pH Measurement: The pH of the final formulation should be within a physiologically acceptable range, typically between 4.0 and 8.0. nih.govmattioli1885journals.com

Radionuclidic Purity: This test confirms the identity of the radionuclide (e.g., ⁶⁸Ga) and quantifies any radionuclide impurities. It is typically performed using gamma-ray spectrometry to identify the characteristic photopeaks of the radionuclide (e.g., 511 keV for ⁶⁸Ga). nih.gov A critical aspect is the determination of Germanium-68 (⁶⁸Ge) breakthrough from the generator, which must be below the pharmacopoeial limit (e.g., <0.001%). nih.govmattioli1885journals.com

Radiochemical Purity (RCP): This is one of the most critical QC tests, determining the percentage of the total radioactivity that is in the desired chemical form (i.e., ⁶⁸Ga-DOTA-NOC). It also quantifies radiochemical impurities, such as free ⁶⁸Ga and colloidal ⁶⁸Ga. RCP is typically assessed using two complementary chromatographic methods:

High-Performance Liquid Chromatography (HPLC): A reversed-phase radio-HPLC method is used to separate the labeled peptide from impurities, providing a precise quantification of RCP. nih.govnih.gov

Instant Thin-Layer Chromatography (ITLC): ITLC is a rapid method used to determine the percentage of free and colloid-bound ⁶⁸Ga. nih.govnih.gov

Chemical Purity: This ensures that the amounts of non-radioactive chemical ingredients are within safe limits. This includes the amount of the DOTA-NOC precursor and any reagents used during the synthesis, such as buffer components (e.g., HEPES). mattioli1885journals.com

Sterility and Bacterial Endotoxins: The final product must be sterile and have an endotoxin (B1171834) level below the specified limit (e.g., <17.5 EU/mL) to prevent pyrogenic reactions. nih.govmattioli1885journals.com

Quality Control TestMethodologyTypical Acceptance CriteriaReference
AppearanceVisual InspectionClear, colorless solution, free of particles mattioli1885journals.com
pHpH-strips or pH-meter4.0 - 8.0 nih.govmattioli1885journals.com
Radionuclidic Purity (⁶⁸Ge breakthrough)Gamma Spectrometry< 0.001% of total radioactivity nih.govmattioli1885journals.com
Radiochemical Purity (RCP)Radio-HPLC, ITLC≥ 95% (often > 99%) nih.govnih.gov
Bacterial EndotoxinsLimulus Amebocyte Lysate (LAL) test< 17.5 EU/mL nih.govmattioli1885journals.com
SterilityIncubation in culture mediaSterile nih.gov

After successful completion of all quality control tests, the batch of radiolabeled DOTA-NOC can be released for its intended application. The robust nature of automated synthesis combined with stringent quality control ensures a consistent supply of high-quality radiopharmaceuticals. nih.gov

Iii. Molecular and Cellular Research of Dota Noc

In Vitro Receptor Binding Affinity Profiling

The interaction of DOTA-NOC with somatostatin (B550006) receptors (sstr) is a critical aspect of its mechanism of action. In vitro studies have been instrumental in characterizing this interaction, providing a detailed profile of its binding affinities and selectivity.

DOTA-NOC exhibits a distinct and broad binding profile for somatostatin receptor subtypes. It demonstrates high affinity for sstr2, sstr3, and sstr5. nih.govresearchgate.net This is in contrast to other somatostatin analogues, such as DOTA-TATE, which is highly selective for sstr2. viamedica.pl The affinity of DOTA-NOC for sstr1 and sstr4 is reported to be very low or absent. nih.gov This broad-spectrum binding to multiple receptor subtypes suggests its potential applicability in targeting a wider range of tumors that may heterogeneously express different sstr subtypes. researchgate.net The presence of sstr subtypes has been identified in various tissues, including the pineal gland (sstr1, 2, 3, and 5) and thymus (sstr2). ajronline.org

The binding affinity of DOTA-NOC for somatostatin receptors is quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to displace 50% of a specific radioligand. Lower IC₅₀ values indicate a higher binding affinity.

Studies have reported the following IC₅₀ values for In(III)-DOTA-NOC in competition with [125I][Leu8, d-Trp22, Tyr25]somatostatin-28:

sstr2: 2.9 ± 0.1 nM nih.gov

sstr3: 8 ± 2 nM nih.gov

sstr5: 11.2 ± 3.5 nM nih.gov

For Y(III)-DOTA-NOC, the IC₅₀ values were:

sstr2: 3.3 ± 0.2 nM nih.gov

sstr3: 26 ± 1.9 nM nih.gov

sstr5: 10.4 ± 1.6 nM nih.gov

Another study reported the IC₅₀ values for natGa-DOTA-NOC as:

sstr2: 0.70 (0.50-0.96) nM nih.gov

sstr5: 3.4 (1.8-6.2) nM nih.gov

These values confirm the high affinity of DOTA-NOC for sstr2, sstr3, and sstr5.

Interactive Table: IC₅₀ Values (nM) of DOTA-NOC Conjugates for Human Somatostatin Receptors

Compoundsstr1sstr2sstr3sstr4sstr5
In(III)-DOTA-NOC Low/Absent2.9 ± 0.18 ± 2Low/Absent11.2 ± 3.5
Y(III)-DOTA-NOC Low/Absent3.3 ± 0.226 ± 1.9Low/Absent10.4 ± 1.6
natGa-DOTA-NOC -0.70--3.4

Data sourced from multiple in vitro studies. nih.govnih.gov

When compared to other somatostatin analogues, DOTA-NOC demonstrates a superior or comparable binding profile in several aspects. For instance, In(III)-DOTA-NOC has a three to four times higher binding affinity for sstr2 than In(III),Y(III)-DOTA-Tyr3-octreotide (DOTA-TOC). nih.gov It is also considered superior to DOTA-lanreotide in its binding profile. nih.gov

Compared to DOTA-TATE, which is highly selective for sstr2, DOTA-NOC's broader binding profile, including high affinity for sstr3 and sstr5, makes it a valuable alternative. koreascience.krmdpi.com While 68Ga-DOTATATE has a higher affinity for SSTR2, 68Ga-DOTANOC also binds with high affinity to SSTR5 and to a lesser extent SSTR3. nih.gov

A study comparing natGa-DOTA-ST8950 with natGa-DOTA-NOC found that the former exhibited higher affinity for both SST2 and SST5. nih.gov

In vitro receptor autoradiography techniques have been utilized to visualize the distribution of somatostatin receptors in various tissues. These studies have confirmed the expression of SSTRs in human lymphatic tissue, providing a basis for understanding the localization of DOTA-NOC in these areas. ajronline.org Autoradiography has also been employed to assess the binding of DOTA-NOC in tumor models, further corroborating its high affinity for sstr-positive tissues.

Cellular Internalization and Retention Dynamics

The ability of DOTA-NOC to be internalized by and retained within target cells is crucial for its potential applications. This process is primarily mediated by the somatostatin receptors expressed on the cell surface.

Studies using somatostatin receptor-expressing cell lines, such as the rat pancreatic tumor cell line AR4-2J and human embryonic kidney (HEK) 293 cells transfected with specific sstr subtypes, have provided valuable insights into the internalization dynamics of DOTA-NOC.

[111In]DOTA-NOC has been shown to have a specific and high rate of internalization into AR4-2J cells. nih.gov After 4 hours, the internalization of [111In]DOTA-NOC was approximately two times higher than that of [111In]DOTA-TOC and three times higher than that of [111In]DOTA-octreotide ([111In]DOTA-OC). nih.gov However, another study found no significant differences in the in vitro internalization of [111In]DOTA-NOC and [111In]DOTA-TATE in AR4-2J cells, suggesting a similar affinity for SSTR2. nih.gov

In HEK-SST2 cells, [177Lu]Lu-DOTA-NOC showed specific and time-dependent cellular uptake, reaching 26.8 ± 0.1% at 4 hours. mdpi.com Another study using HEK-SST2 cells found that the internalization of [67Ga]Ga-DOTA-NOC was 16.6 ± 2.2% at 4 hours. nih.gov Furthermore, DOTA-sst3-ODN-8, an antagonist, was shown to prevent the internalization of sst3 induced by the agonist In-DOTA-NOC in HEK-sst3 cells. nih.gov

Interactive Table: Cellular Internalization of Radiolabeled DOTA-NOC

Cell LineRadiotracerInternalization (% at 4h)
AR4-2J [111In]DOTA-NOCHigh (2x > [111In]DOTA-TOC)
HEK-SST2 [177Lu]Lu-DOTA-NOC26.8 ± 0.1
HEK-SST2 [67Ga]Ga-DOTA-NOC16.6 ± 2.2

Data compiled from various cellular uptake studies. nih.govnih.govmdpi.com

Mechanisms of Ligand-Receptor Internalization

Upon binding to somatostatin receptors on the cell surface, particularly subtypes sst2, sst3, and sst5, DOTA-NOC is internalized into the cell. This process of receptor-mediated endocytosis is crucial for the retention of the radiolabeled compound within target tumor cells, which is essential for therapeutic applications.

Research using the radiolabeled form, [¹¹¹In]DOTA-NOC, in AR4-2J rat pancreatic tumor cells, which express somatostatin receptors, has demonstrated a specific and high rate of internalization. nih.gov Comparative studies have shown that the internalization of [¹¹¹In]DOTA-NOC is significantly more efficient than that of other somatostatin analogs. After a 4-hour incubation period, the amount of internalized [¹¹¹In]DOTA-NOC was approximately two times higher than that of [¹¹¹In]DOTA-TOC and three times higher than that of [¹¹¹In]DOTA-OC. nih.govnih.gov This superior internalization efficiency is a key characteristic that enhances its potential as a potent radiopharmaceutical. nih.gov

The following table provides a comparative view of the internalization rates of different DOTA-conjugated somatostatin analogs into AR4-2J cells over time.

Table 1: Comparison of Internalization Rates in AR4-2J Cells

Percentage of total radioactivity internalized over time.

Time (hours)[¹¹¹In]DOTA-NOC (% Internalized)[¹¹¹In]DOTA-TOC (% Internalized)[¹¹¹In]DOTA-OC (% Internalized)
0.5~10%~4%~2.5%
1~15%~7%~4%
2~20%~10%~5%
4~25%~12%~7%
Data adapted from Wild et al., European Journal of Nuclear Medicine and Molecular Imaging, 2003. nih.govnih.gov

Ligand Retention and Externalization Studies

The effectiveness of a radiopharmaceutical is determined not only by its internalization rate but also by its retention within the target cell. Studies on DOTA-NOC have investigated its externalization, the process by which the internalized ligand is released back into the extracellular space.

In Vitro Biological Stability and Metabolism Studies

The stability of a peptide-based radiopharmaceutical in biological fluids is a critical parameter that influences its bioavailability and targeting capability. Degradation by enzymes in the bloodstream can prevent the intact compound from reaching its target receptors.

The stability of DOTA-conjugated somatostatin analogs can be variable and is a key factor in their clinical utility. For instance, some DOTA-peptides exhibit low stability in human serum with short half-lives, while chemical modifications can substantially improve stability. nih.gov Conversely, other analogs like ¹⁷⁷Lu-DOTA-TATE have shown high stability in human plasma for up to 24 hours in vitro. researchgate.net Studies on the native hormone somatostatin-14 (SS14) have shown it is subject to rapid in vivo degradation, a problem that cyclization and modification in analogs like DOTA-NOC aim to overcome. nih.gov While detailed quantitative data on the specific in vitro stability of DOTA-NOC in human serum is not extensively published, its successful preclinical and clinical use suggests it possesses sufficient stability to circulate in the bloodstream and reach its target tissues. nih.govnih.gov The robust nature of the DOTA chelator itself ensures a stable bond with the radiometal under physiological conditions. mdpi.com

Iv. Preclinical in Vivo Investigations of Dota Noc in Animal Models

Biodistribution and Pharmacokinetics in Tumor-Bearing Animal Models

Organ-Specific Accumulation and Clearance Patterns (e.g., AR4-2J tumor-bearing rats/mice)

Preclinical studies using tumor-bearing animal models, particularly those with AR4-2J rat pancreatic tumors, have been instrumental in characterizing the in vivo behavior of DOTA-NOC. Biodistribution investigations consistently demonstrate rapid clearance of the radiolabeled peptide from the blood and most non-target tissues. nih.gov However, significant accumulation is observed in tissues expressing somatostatin (B550006) receptors (SSTRs), most notably the tumor, kidneys, pancreas, and adrenals. nih.gov

In AR4-2J tumor-bearing mice, ¹⁷⁷Lu-DOTA-NOC showed swift blood clearance and high accumulation in the tumor, reaching a maximum uptake of 9.02 ± 0.33% of the injected activity per gram of tissue (% IA/g) as early as 30 minutes post-injection. nih.gov The primary route of excretion for DOTA-conjugated somatostatin analogs is through the kidneys, leading to notable renal uptake. nih.gov Studies comparing ¹¹¹In-DOTA-NOC to ¹¹¹In-DOTA-TOC in CA20948 tumor-bearing rats revealed that at 4 hours post-injection, the tumor uptake of ¹¹¹In-DOTA-NOC was three to four times higher. nih.gov This enhanced uptake was also observed in other SSTR-positive organs like the adrenals, stomach, and pancreas. nih.gov

The following table summarizes the biodistribution of ¹⁷⁷Lu-DOTA-NOC in AR4-2J tumor-bearing nude mice at various time points after intravenous injection.

Biodistribution of ¹⁷⁷Lu-DOTA-NOC in AR4-2J Tumor-Bearing Mice (% IA/g)

Tissue 30 min 2 h 5 h 16 h 22 h
Blood 1.85 ± 0.11 0.52 ± 0.04 0.21 ± 0.01 0.05 ± 0.00 0.03 ± 0.00
Pancreas 5.31 ± 0.95 5.56 ± 0.44 4.67 ± 0.35 2.53 ± 0.17 2.06 ± 0.19
Spleen 0.34 ± 0.03 0.32 ± 0.02 0.26 ± 0.01 0.15 ± 0.01 0.12 ± 0.01
Kidneys 12.51 ± 0.88 14.89 ± 1.05 13.21 ± 0.93 7.64 ± 0.54 6.23 ± 0.44
Tumor 9.02 ± 0.33 8.78 ± 0.62 7.99 ± 0.56 5.42 ± 0.38 4.55 ± 0.32

Data adapted from a study by Müller et al. nih.gov

Tumor-to-Background Ratios and Specificity of Uptake

A critical factor in the utility of a radiopharmaceutical for imaging and therapy is its ability to delineate the tumor from surrounding healthy tissues, which is quantified by tumor-to-background ratios. DOTA-NOC has demonstrated excellent tumor-to-background ratios in preclinical models. The high specificity of uptake is attributed to its strong binding affinity for SSTR subtypes, particularly sstr2, sstr3, and sstr5. nih.gov

In studies with ¹⁷⁷Lu-DOTA-NOC in AR4-2J tumor-bearing mice, favorable tumor-to-organ ratios were achieved. researchgate.net For instance, the tumor-to-blood ratio increased significantly over time, reflecting the rapid clearance of the radiotracer from circulation and its retention in the tumor. Similarly, high tumor-to-liver ratios were observed. researchgate.net The specificity of uptake is further confirmed by differential blocking studies, which indicate that the accumulation in SSTR-positive tissues is mediated by sstr3 and sstr5, in addition to sstr2. nih.gov This broader receptor binding profile may contribute to its ability to target a wider range of neuroendocrine tumors. auntminnie.com

Impact of Peptide Mass and Specific Activity on In Vivo Distribution

The amount of peptide administered and its specific activity can significantly influence the in vivo distribution and tumor targeting of radiolabeled DOTA-NOC. Studies have shown that injecting a larger peptide mass can lead to reduced tumor uptake. nih.govnih.gov This is likely due to the saturation of somatostatin receptors on the tumor cells.

Conversely, a lower peptide amount generally results in better tumor-to-kidney ratios. nih.govnih.gov This is a crucial consideration for therapeutic applications where minimizing radiation dose to the kidneys is paramount. An investigation into the effects of varying molar amounts of ¹⁷⁷Lu-DOTA-NOC (0.5, 2.5, and 5.0 nmol) on tumor-to-background ratios in AR4-2J tumor-bearing mice revealed that the lowest peptide amount (0.5 nmol) yielded the most favorable tumor-to-kidney ratios. researchgate.net

The following table illustrates the impact of injected peptide mass on tumor-to-organ ratios for ¹⁷⁷Lu-DOTA-NOC.

Tumor-to-Organ Ratios for ¹⁷⁷Lu-DOTA-NOC at Different Peptide Amounts

Peptide Amount (nmol) Tumor-to-Blood Ratio Tumor-to-Liver Ratio Tumor-to-Kidney Ratio
0.5 High High Best
2.5 Moderate Moderate Moderate
5.0 Lower Lower Lower

Qualitative summary based on findings by Müller et al. researchgate.net

Preclinical Imaging Modalities and Applications

Positron Emission Tomography (PET) Imaging Studies in Animal Models

DOTA-NOC can be labeled with various positron-emitting radionuclides, making it a valuable tool for preclinical Positron Emission Tomography (PET) imaging. PET offers high sensitivity and allows for the non-invasive, quantitative assessment of radiotracer distribution in vivo. nih.gov

Studies utilizing ⁶⁸Ga-DOTA-NOC and ¹⁵²Tb-DOTA-NOC in AR4-2J tumor-bearing mice have successfully visualized tumor xenografts and kidneys, the primary sites of accumulation. nih.govnih.gov PET/CT scans with ¹⁵²Tb-DOTA-NOC demonstrated that images obtained with smaller peptide amounts provided the best tumor-to-kidney ratios. nih.govnih.gov The ability to perform PET imaging with DOTA-NOC is crucial for pre-treatment dosimetry, helping to predict the tissue distribution of therapeutic radiolanthanides. nih.gov Furthermore, the development of PET tracers like ⁶⁸Ga-DOTA-NOC has been pivotal in the theranostic approach for neuroendocrine tumors. nih.gov

Single-Photon Emission Computed Tomography (SPECT) Imaging Studies in Animal Models

In addition to PET, DOTA-NOC can be labeled with radionuclides suitable for Single-Photon Emission Computed Tomography (SPECT) imaging, such as Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu). nih.govnih.gov Preclinical SPECT imaging provides valuable information on the biodistribution and tumor-targeting capabilities of DOTA-NOC. nih.gov

SPECT/CT imaging studies with ¹⁷⁷Lu-DOTA-NOC in AR4-2J tumor-bearing mice have confirmed the results obtained from biodistribution studies and PET imaging. nih.gov These studies clearly visualized the accumulation of the radiotracer in the tumor and kidneys. The use of SPECT allows for longitudinal studies in the same animal, enabling the monitoring of treatment responses and the evaluation of different therapeutic strategies. nih.gov The development of SPECT agents based on DOTA-NOC has been a significant advancement in the preclinical evaluation of radionuclide therapy. nih.gov

Table of Compounds

Compound Name Abbreviation
DOTA-[Nal3]-octreotide DOTA-NOC
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA
[¹¹¹In,⁹⁰Y-DOTA]-1-Nal3-octreotide ¹¹¹In,⁹⁰Y-DOTA-NOC
¹¹¹In-DOTA-1-Nal3-octreotide ¹¹¹In-DOTA-NOC
¹⁷⁷Lu-DOTA-[Nal3]-octreotide ¹⁷⁷Lu-DOTA-NOC
¹⁵²Tb-DOTA-[Nal3]-octreotide ¹⁵²Tb-DOTA-NOC
⁶⁸Ga-DOTA-[Nal3]-octreotide ⁶⁸Ga-DOTA-NOC
¹¹¹In-DOTA-Tyr3-octreotate ¹¹¹In-DOTA-TATE
¹¹¹In-DOTA-octreotide ¹¹¹In-DOTA-OC
⁶⁸Ga-DOTA-TOC ⁶⁸Ga-DOTA-TOC
⁸⁶Y-DOTATOC ⁸⁶Y-DOTATOC
¹⁷⁷Lu-DOTATATE ¹⁷⁷Lu-DOTATATE
⁶¹Cu-NOTA-TATE ⁶¹Cu-NOTA-TATE
⁶¹Cu-DOTA-TATE ⁶¹Cu-DOTA-TATE
⁶⁴Cu-DOTA-knottin 2.5F ⁶⁴Cu-DOTA-knottin 2.5F
¹⁸F-FDG ¹⁸F-FDG
⁶⁸Ga-DOTA-NT ⁶⁸Ga-DOTA-NT
⁶⁴Cu-DOTA-NT ⁶⁴Cu-DOTA-NT
²²⁵Ac-di-DOTA-α,ɛ−Lys-NT(6–13) ²²⁵Ac-di-DOTA-α,ɛ−Lys-NT(6–13)
¹⁵²Tb-PSMA-617 ¹⁵²Tb-PSMA-617
⁶⁸Ga-PSMA-11 ⁶⁸Ga-PSMA-11
¹¹¹In-minigastrin ¹¹¹In-MG0
⁹⁰Y-DOTATOC ⁹⁰Y-DOTATOC
¹⁷⁷Lu-OncoFAP-23 ¹⁷⁷Lu-OncoFAP-23
¹⁷⁷Lu-vipivotide tetraxetan ¹⁷⁷Lu-vipivotide tetraxetan
¹⁷⁷Lu-FAP-2286 ¹⁷⁷Lu-FAP-2286
¹⁸F-fluoroestradiol ¹⁸F-FES
⁶⁸Ga-MSH ⁶⁸Ga-MSH
[¹⁸F]AlF-NOTA-[1-Nal³]-Octreotide [¹⁸F]AlF-NOTA-NOC
[⁶⁸Ga]Ga-NOTA-NOC [⁶⁸Ga]Ga-NOTA-NOC
[²²⁵Ac]Ac-DOTATOC [²²⁵Ac]Ac-DOTATOC
[⁶⁸Ga]Ga-DOTA-Glu-PEG₄-TATE [⁶⁸Ga]Ga-DOTA-Glu-PEG₄-TATE
[⁶⁸Ga]Ga-DOTA-(Glu)₂-PEG₄-TATE [⁶⁸Ga]Ga-DOTA-(Glu)₂-PEG₄-TATE
[⁶⁸Ga]Ga-DOTA-PEG₄-TATE [⁶⁸Ga]Ga-DOTA-PEG₄-TATE
¹⁷⁷Lu-DOTA-3-iodo-Tyr3-octreotate ¹⁷⁷Lu-HA-DOTATATE

Visualization of Somatostatin Receptor-Positive Tumors and Tissues in Animal Models

Preclinical imaging studies in various animal models have successfully demonstrated the ability of radiolabeled DOTA-NOC to visualize tumors and tissues expressing somatostatin receptors (SSTRs). The compound's broad binding affinity for SSTR subtypes 2, 3, and 5 contributes to its robust performance in detecting these specific tissues.

In studies involving rats bearing CA20948 pancreatic tumors, which are rich in SSTRs, 111In-DOTA-NOC showed high and specific uptake in the tumor. This allowed for clear visualization of the tumor against background tissues. The clearance from non-target tissues, with the exception of the kidneys, was rapid, leading to excellent tumor-to-background ratios essential for high-quality imaging.

Further investigations have utilized positron emission tomography/computed tomography (PET/CT) with 68Ga-DOTA-NOC. In a murine model with subcutaneous meningioma xenografts, which also express SSTRs, 68Ga-DOTA-NOC PET/CT enabled clear delineation of the tumors. nih.gov These studies highlight the versatility of DOTA-NOC for labeling with different radiometals for various imaging modalities, including SPECT and PET. The high uptake in tumors and other SSTR-positive tissues like the pancreas and adrenals confirms its utility as a diagnostic imaging agent in preclinical settings. nih.gov

Therapeutic Efficacy Studies in Animal Models of Somatostatin Receptor-Positive Tumors

While DOTA-NOC has been extensively evaluated for diagnostic imaging, preclinical studies focusing specifically on its therapeutic efficacy, particularly using beta-emitting radionuclides like 90Y or 177Lu, are less common compared to its counterparts, DOTA-TOC and DOTA-TATE. However, the principles of peptide receptor radionuclide therapy (PRRT) established with these other compounds provide a strong basis for the therapeutic potential of radiolabeled DOTA-NOC.

Studies on similar somatostatin analogs provide compelling evidence for the potential of DOTA-NOC in tumor growth inhibition. For instance, treatment with 177Lu-DOTA-Tyr3-octreotate in nude mice with human small cell lung cancer (SCLC) xenografts resulted in significant tumor regression. nih.gov In these studies, a marked and statistically significant reduction in tumor volume was observed as early as one week post-treatment. nih.gov The time it took for the tumor to regrow was dependent on the administered radioactivity. nih.gov

Similarly, research on 90Y-DOTA-TOC in Lewis rats with CA20948 pancreatic tumors demonstrated its ability to control tumor growth, with some studies reporting complete tumor regression in a portion of the treated animals. nih.gov These findings with structurally related radiopharmaceuticals strongly suggest that a therapeutic formulation of DOTA-NOC, such as 90Y-DOTA-NOC or 177Lu-DOTA-NOC, would likely exhibit significant anti-tumor effects in xenograft models of SSTR-positive cancers. The broader receptor affinity of DOTA-NOC might even offer an advantage in tumors that express a mix of SSTR subtypes.

Direct comparisons of the therapeutic efficacy of radiolabeled DOTA-NOC with other radioligands like DOTA-TOC and DOTA-TATE in animal models are limited. However, comparative biodistribution and dosimetry studies provide insights into their relative therapeutic potential.

In a head-to-head comparison in rats, 111In-DOTA-NOC demonstrated significantly higher uptake in SSTR-rich organs compared to 111In-DOTA-TATE, which could translate to a higher radiation dose delivered to tumors. nih.gov Conversely, a dosimetry study comparing 177Lu-DOTA-NOC and 177Lu-DOTA-TATE in patients, extrapolated from imaging data, suggested that 177Lu-DOTA-TATE might deliver a higher mean absorbed dose to tumors. snmjournals.org The study also found that 177Lu-DOTA-NOC resulted in higher absorbed doses in the kidneys and spleen. snmjournals.org

A study comparing a 177Lu-labeled SSTR agonist (177Lu-DOTA-octreotate) with a 177Lu-labeled SSTR antagonist (177Lu-DOTA-JR11) in a tumor xenograft model found that the antagonist led to a longer tumor growth delay and increased median survival. nih.gov This was attributed to the antagonist's significantly higher tumor uptake, despite it being primarily membrane-bound rather than internalized. nih.gov This highlights that different targeting mechanisms can lead to varied therapeutic outcomes and that internalization is not the only factor for therapeutic success. These findings underscore the complexity of predicting therapeutic outcomes solely based on one parameter and emphasize the need for direct comparative therapy studies in animal models to determine the optimal radioligand for different tumor types.

Correlation between In Vitro Receptor Affinity and In Vivo Biodistribution in Animal Models

A key characteristic of DOTA-NOC is its unique receptor binding profile, which shows high affinity for SSTR subtypes 2, 3, and 5. This contrasts with other commonly used somatostatin analogs like DOTA-TATE, which is highly selective for SSTR2. nih.gov This broader affinity profile has a direct and observable impact on the in vivo biodistribution of radiolabeled DOTA-NOC in animal models.

Studies have shown that while there is a general correlation between SSTR2 affinity and uptake in SSTR2-expressing tissues for many somatostatin analogs, DOTA-NOC often stands as an outlier. nih.govsnmjournals.org When DOTA-NOC is included in analyses comparing in vitro SSTR2 affinity (measured as IC50 values) with in vivo uptake in tissues like the pancreas and adrenal glands (which are rich in SSTR2), the correlation weakens significantly. nih.govsnmjournals.org

This is because the uptake of DOTA-NOC in these tissues is not solely mediated by SSTR2. Its high affinity for SSTR3 and SSTR5 results in significantly higher accumulation in organs that express these subtypes, such as the pancreas, adrenals, and certain tumors, compared to what would be predicted based on its SSTR2 affinity alone. nih.govsnmjournals.org For example, biodistribution studies in rats with CA20948 tumors showed that the uptake of 111In-DOTA-NOC in the tumor and other SSTR-positive organs was three to four times higher than that of 111In-DOTA-TOC, a more SSTR2-selective ligand. nih.gov This difference is attributed, at least in part, to uptake mediated by SSTR3 and SSTR5. nih.gov

This demonstrates a clear correlation between the broader in vitro receptor affinity of DOTA-NOC and its distinct in vivo biodistribution pattern, making it a potentially valuable agent for tumors that may have lower SSTR2 expression but are positive for SSTR3 or SSTR5.

V. Structure Activity Relationship Sar Studies of Dota Noc Analogues

Impact of Amino Acid Modifications on Somatostatin (B550006) Receptor Affinity and Selectivity

The peptide sequence of DOTA-NOC is a critical determinant of its interaction with SSTRs. Researchers have focused on modifying the amino acid sequence of octreotide (B344500) to enhance its binding profile, leading to the development of DOTA-NOC with its characteristic multi-receptor affinity. nih.gov

A pivotal modification in the development of DOTA-NOC was the substitution of the amino acid at position 3 of the octreotide peptide. osti.gov Replacing Phenylalanine (Phe) with 1-Naphthylalanine (1-Nal) proved to be a crucial change that significantly altered the receptor binding profile. mdpi.com This single amino acid substitution is largely responsible for DOTA-NOC's expanded affinity, which includes not only the somatostatin receptor subtype 2 (SSTR2) but also SSTR3 and SSTR5. researchgate.netmedchemexpress.com

Studies have demonstrated that this modification results in a radioligand with high affinity for these three receptor subtypes. researchgate.net The introduction of the bulky, aromatic 1-Nal residue at this position enhances the binding affinity for SSTR2 by three to four times compared to its predecessor, DOTA-TOC. nih.govosti.gov This improved affinity profile allows for targeting a broader range of tumors that may express different combinations of these SSTR subtypes. nih.gov

The binding affinities, often expressed as IC50 values (the concentration of a ligand that displaces 50% of a specific radioligand), highlight the potency of DOTA-NOC. When complexed with metals like Indium (In) or Yttrium (Y), the resulting compounds maintain a high affinity for SSTR2, SSTR3, and SSTR5, while showing minimal to no affinity for SSTR1 and SSTR4. nih.govosti.gov

Table 1: Binding Affinity (IC50, nM) of Metal-Complexed DOTA-NOC Analogues for Human Somatostatin Receptors

Compound sstr1 sstr2 sstr3 sstr4 sstr5
InIII-DOTA-NOC >1000 2.9 ± 0.1 8.0 ± 2.0 >1000 11.2 ± 3.5
YIII-DOTA-NOC >1000 3.3 ± 0.2 26.0 ± 1.9 >1000 10.4 ± 1.6

Data sourced from studies of competition with [¹²⁵I][Leu⁸, D-Trp²², Tyr²⁵]somatostatin-28. nih.govosti.gov

While the modification at position 3 is a cornerstone of DOTA-NOC's properties, the other amino acid residues within the octreotide framework are essential for maintaining the structural integrity required for receptor binding. The core bioactive sequence of octreotide provides the fundamental pharmacophore that interacts with the binding pocket of the somatostatin receptors. researchgate.net The N-terminal amino acids, such as D-Phe at position 1, and the cyclic structure formed by the disulfide bridge between Cys² and Cys⁷, are crucial for orienting the key binding motifs, including the essential tryptophan residue at position 4 (D-Trp⁴). jpt.com Some research suggests that certain N-terminal amino acids can act as a spacer for the DOTA chelator, indicating that not all residues are directly involved in the pharmacophore, but they still play a structural role. nih.gov

Influence of Chelator Moiety on Biological Activity and Stability

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is indispensable to the function of DOTA-NOC as a radiopharmaceutical. nih.gov Its primary role is to stably cage a radionuclide, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Yttrium-90 (⁹⁰Y). nih.gov The stability of the resulting metal-DOTA complex is critical to prevent the release of the free radiometal in the body, which could lead to non-specific radiation exposure.

Conformational Analysis and its Correlation with Receptor Interactions

The binding of DOTA-NOC to its target receptors is a highly specific process governed by the three-dimensional shape, or conformation, of the peptide. Conformational analysis is used to understand the spatial arrangement of the molecule and how this structure facilitates interaction with the receptor's binding site. biorxiv.org

The amino acid sequence, including the key 1-Nal³ modification, dictates the preferred low-energy conformations of the peptide ring. These conformations present a specific surface topography that is complementary to the binding pocket of SSTR2, 3, and 5. The interaction is not static; the molecule may undergo conformational rearrangements upon binding. mdpi.com The conformational entropy, which is a measure of the molecule's flexibility, can also play a role in binding affinity. A more rigid molecule may lose less entropy upon binding, which can be thermodynamically favorable. biorxiv.org The type and number of interactions, such as hydrogen bonds and hydrophobic interactions between the ligand's amino acid residues and the receptor, are determined by this conformational fit. mdpi.com Therefore, the enhanced affinity of DOTA-NOC is a direct result of a molecular conformation that optimizes these interactions with its target receptors.

Vi. Comparative Preclinical Research of Dota Noc with Other Somatostatin Receptor Ligands

Head-to-Head Preclinical Studies against DOTA-TOC

Preclinical investigations have consistently demonstrated the superiority of DOTA-NOC over DOTA-TOC in several key aspects. nih.govnih.gov

Receptor Binding Affinity and Internalization: In vitro studies have shown that Indium-111 (¹¹¹In) labeled DOTA-NOC exhibits a three to four times higher binding affinity for SSTR2 compared to ¹¹¹In-DOTA-TOC. nih.gov Furthermore, ¹¹¹In-DOTA-NOC demonstrates a broader binding profile, with significant affinity for SSTR3 and SSTR5, a characteristic not as prominent in DOTA-TOC which primarily targets SSTR2. nih.govnih.gov This broader receptor affinity may translate to improved tumor targeting in NETs that express a heterogeneous population of SSTR subtypes. psu.edu

Internalization studies in AR4-2J rat pancreatic tumor cells revealed that the rate of internalization for [¹¹¹In]DOTA-NOC was approximately twice that of [¹¹¹In]DOTA-TOC after four hours. nih.gov This enhanced internalization is a critical factor for peptide receptor radionuclide therapy (PRRT), as it leads to a higher accumulation of the radiopharmaceutical within the tumor cells, thereby increasing the therapeutic radiation dose delivered to the target.

Biodistribution and Tumor Uptake: Animal biodistribution studies in CA20948 tumor-bearing rats have corroborated the in vitro findings. At 4 hours post-injection, the uptake of [¹¹¹In]DOTA-NOC in the tumor and other SSTR-positive tissues like the adrenals, stomach, and pancreas was three to four times higher than that of [¹¹¹In]DOTA-TOC. nih.gov This superior in vivo performance is attributed, at least in part, to its binding to SSTR3 and SSTR5, in addition to SSTR2. nih.gov

In a murine model with subcutaneous meningioma, however, while there were no significant differences in the maximum standardized uptake value (SUVmax) in the tumor between ⁶⁸Ga-DOTANOC and ⁶⁸Ga-DOTATOC, the volume of distribution (Vt) in the tumor was lower for ⁶⁸Ga-DOTANOC. nih.gov This suggests that for certain tumor types like meningioma, which predominantly express SSTR2, the broader receptor profile of DOTA-NOC may not offer a significant advantage. nih.gov

Interactive Data Table: Preclinical Comparison of DOTA-NOC and DOTA-TOC

Parameter[¹¹¹In]DOTA-NOC[¹¹¹In]DOTA-TOCReference
SSTR2 Binding Affinity 3-4x higherLower nih.gov
Internalization Rate (4h) ~2x higherLower nih.gov
Tumor Uptake (4h) 3-4x higherLower nih.gov
SSTR3/5 Affinity SignificantLow nih.gov

Comparative Analysis with DOTA-TATE and Other Octreotide (B344500) Derivatives

The comparison of DOTA-NOC extends to other significant octreotide derivatives, most notably DOTA-TATE, which is widely used in clinical practice.

Receptor Affinity and Biodistribution: DOTA-TATE exhibits a higher affinity for SSTR2 compared to DOTA-TOC, but like DOTA-TOC, its affinity for other SSTR subtypes is limited. nih.govyoutube.com In contrast, DOTA-NOC's broader binding profile (SSTR2, 3, and 5) theoretically offers an advantage in imaging a wider range of NETs. nih.govnih.gov

Preclinical studies comparing ⁶⁸Ga-labeled DOTA-NOC and DOTA-TATE in a murine meningioma model revealed that while tumor SUVmax was not significantly different, ⁶⁸Ga-DOTANOC showed higher hepatic uptake, likely due to its greater lipophilicity. nih.gov This resulted in a lower tumor-to-liver SUV ratio for ⁶⁸Ga-DOTANOC compared to ⁶⁸Ga-DOTATATE. nih.gov In studies on patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs), ⁶⁸Ga-DOTANOC demonstrated a higher lesion detection rate, particularly for liver metastases, compared to ⁶⁸Ga-DOTATATE. psu.eduresearchgate.net However, another study found their diagnostic accuracy to be comparable, although ⁶⁸Ga-DOTATATE showed higher uptake in some cases. nih.gov

Comparison with Antagonists: Recent preclinical research has also focused on comparing DOTA-NOC (an agonist) with SSTR antagonists. For instance, a study comparing ¹⁷⁷Lu-DOTA-LM3 (an antagonist) with ¹⁷⁷Lu-DOTA-TOC (an agonist) in mice models showed higher tumor uptake and radiation delivery for the antagonist, leading to a significantly longer median survival. mdpi.com This suggests that antagonists may offer superior therapeutic efficacy over agonists like DOTA-NOC in certain contexts.

Interactive Data Table: Comparative Biodistribution of ⁶⁸Ga-Labeled Somatostatin (B550006) Analogues in a Murine Meningioma Model

Parameter⁶⁸Ga-DOTANOC⁶⁸Ga-DOTATATE⁶⁸Ga-DOTATOCReference
Tumor SUVmax No significant differenceNo significant differenceNo significant difference nih.gov
Hepatic SUVmax Significantly higherLowerLower nih.gov
Tumor-to-Liver SUV Ratio LowerHigherHigher nih.gov
Tumor Vt LowerHigherRelatively similar nih.gov

Assessment of Different Chelators (e.g., NOTA) and Radiometals for DOTA-NOC Conjugates

The choice of chelator and radiometal can significantly influence the pharmacokinetic properties and imaging characteristics of a DOTA-NOC conjugate.

Alternative Chelators: The chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) has been investigated as an alternative to DOTA for chelating radiometals like Gallium-68 (⁶⁸Ga). nih.govnih.gov Preclinical studies comparing [⁶⁸Ga]Ga-DOTA-NOC and [⁶⁸Ga]Ga-NOTA-NOC in AR42J xenografted mice showed high and comparable tumor uptake for both radioligands at 1 hour post-injection. nih.gov

Furthermore, the use of NOTA allows for labeling with [¹⁸F]AlF, offering the advantages of the longer half-life of Fluorine-18 (¹⁸F) for later imaging time points and centralized production. nih.govnih.gov In a direct comparison, [¹⁸F]AlF-NOTA-NOC demonstrated significantly higher tumor uptake at 3 hours post-injection compared to both [⁶⁸Ga]Ga-DOTA-NOC and [⁶⁸Ga]Ga-NOTA-NOC. nih.gov This led to improved tumor-to-blood and tumor-to-liver ratios, potentially enhancing the detection of liver metastases. nih.gov

Preclinical studies have explored the use of other radiometals with DOTA-NOC, such as Terbium-152 (¹⁵²Tb) for PET imaging, demonstrating the versatility of the DOTA-NOC conjugate for theranostic applications. snmjournals.orgdntb.gov.ua The choice of radiometal is often guided by the intended application, whether it be for diagnostic imaging (e.g., ⁶⁸Ga, ¹⁸F) or therapy (e.g., ¹⁷⁷Lu, Yttrium-90). nih.gov

Interactive Data Table: Tumor Uptake of NOC Conjugates with Different Chelators and Radiometals in AR42J Xenografted Mice

RadioligandTumor Uptake (%ID/g at 1h p.i.)Tumor Uptake (%ID/g at 3h p.i.)Reference
[⁶⁸Ga]Ga-DOTA-NOC26.4 ± 10.8- nih.gov
[⁶⁸Ga]Ga-NOTA-NOC25.7 ± 5.8- nih.gov
[¹⁸F]AlF-NOTA-NOC37.3 ± 10.542.1 ± 5.3 nih.gov

Vii. Future Directions and Emerging Research Avenues in Dota Noc Preclinical Studies

Development of Next-Generation DOTA-NOC Analogues with Enhanced Receptor Profiles

The development of DOTA-NOC was a significant step forward, creating a radiopharmaceutical with high affinity for somatostatin (B550006) receptor (SSTR) subtypes 2, 3, and 5. nih.gov This broader binding profile, compared to predecessors like DOTA-TOC, was intended to expand the range of targetable tumors. nih.goveur.nl Research showed that In-DOTA-NOC has a high affinity for sstr2 (IC₅₀ 2.9 nM), sstr3 (IC₅₀ 8 nM), and sstr5 (IC₅₀ 11.2 nM). nih.gov

However, the quest for even better performance continues. The primary goals for next-generation analogues are to further refine receptor affinity and to improve targeting for tumors that express different patterns of SSTR subtypes. aacrjournals.org For instance, various tumors express not only SSTR2 but also SSTR1, SSTR3, and SSTR5, making analogues with a wider binding profile potentially more effective for a broader patient population. aacrjournals.org

A significant emerging trend is the development of SSTR antagonists instead of agonists like DOTA-NOC. mdpi.comoup.com For years, it was believed that the internalization of agonist-receptor complexes was crucial for high tumor uptake. mdpi.com However, recent preclinical and clinical studies suggest that radiolabeled SSTR antagonists may offer superior imaging and therapeutic properties. Antagonists have been reported to bind to more sites on tumor cells and show longer retention times, which could lead to higher absorbed radiation doses in tumors. oup.com Preclinical studies comparing SSTR antagonists to agonists have shown higher tumor uptake and improved survival in mouse models. mdpi.comsemanticscholar.org For example, the antagonist ¹⁷⁷Lu-DOTA-LM3 resulted in a median survival of 48.5 days in a preclinical mouse model, compared to 19.5 days for the agonist ¹⁷⁷Lu-DOTA-TOC. mdpi.comsemanticscholar.org

Table 1: Comparative Receptor Binding Affinity (IC₅₀, nM) of DOTA-NOC and Other Somatostatin Analogues

Compound sstr1 sstr2 sstr3 sstr4 sstr5
Agonists
In-DOTA-NOC >1000 2.9 8.0 >1000 11.2
Y-DOTA-NOC >1000 3.3 26.0 >1000 10.4
In-DOTA-TOC >1000 10.1 120 >1000 200
Ga-DOTATATE >10000 0.2 >1000 >10000 >1000
Antagonist
¹¹¹In-DOTA-BASS >1000 9.4 >1000 >1000 >1000

Data sourced from multiple preclinical studies. nih.govaacrjournals.orgoup.com

Exploration of DOTA-NOC in Novel Animal Models of Disease

While neuroendocrine neoplasms (NENs) are the classic target for somatostatin analogues, SSTRs are expressed in a variety of other malignancies and even on activated immune cells. nih.govnih.gov This has prompted preclinical research using novel animal models to explore new indications for DOTA-NOC and related compounds.

Preclinical studies have evaluated somatostatin analogues in rodent models of pancreatic and breast cancer. nih.gov For instance, the octreotide (B344500) analogue demonstrated significant inhibition of tumor growth in nude mice bearing ZR-75-1 breast tumor xenografts, which were found to be SSTR-positive. nih.gov More recent research has focused on aggressive cancers like triple-negative breast cancer (TNBC), using cell lines such as 4T1 and EO771 in mouse models to characterize SSTR2 expression non-invasively with PET imaging. nih.govresearchgate.net These models are also used to test whether SSTR2 expression can be induced, for example by using HDAC inhibitors, potentially making these tumors susceptible to SSTR-targeted therapies. researchgate.net

Beyond oncology, there is growing interest in using SSTR-targeted agents to image inflammation and infection. nih.gov SSTRs, particularly SSTR2, are expressed on activated macrophages and lymphocytes. nih.gov This has led to the exploration of SSTR-PET imaging in animal models of inflammatory diseases like sarcoidosis and even infections such as tuberculosis. nih.gov Such preclinical models are crucial for determining the feasibility and potential of DOTA-NOC as a diagnostic tool in non-oncological settings before human trials can be considered. nih.govnih.gov

Integration of DOTA-NOC into Preclinical Theranostic Approaches

The concept of "theranostics" involves using a single molecular platform for both diagnosis and therapy, and it is a cornerstone of modern nuclear medicine. nih.govtandfonline.com DOTA-NOC is ideally suited for this approach. The DOTA chelator can be complexed with a variety of radiometals, allowing the same peptide to be used for both imaging and treatment with minimal changes to its biological properties. mdpi.com

In preclinical theranostic studies, DOTA-NOC is typically labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) for PET imaging. nih.gov PET scans with ⁶⁸Ga-DOTA-NOC allow for whole-body visualization of tumor lesions, confirmation of SSTR expression, and quantitative assessment of tracer uptake. nih.govsnmjournals.org This diagnostic information is then used to plan subsequent therapy. For the therapeutic step, the same DOTA-NOC peptide is labeled with a particle-emitting radionuclide, such as the beta-emitter Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). mdpi.comtandfonline.com

Preclinical research underpins this entire process. Animal models are used to demonstrate that the uptake seen with the diagnostic agent (e.g., ⁶⁸Ga-DOTA-NOC) accurately predicts the biodistribution and potential efficacy of the therapeutic agent (e.g., ¹⁷⁷Lu-DOTA-NOC). thno.org These studies are essential for establishing the foundational principles of a theranostic pair, confirming that "we can treat what we can see." mdpi.com Emerging research also explores more complex strategies, such as pre-targeted radioimmunotherapy (PRIT), which uses a multi-step approach to improve the delivery of therapeutic radionuclides to tumors, potentially increasing efficacy and safety. appliedradiology.com

Advanced Methodologies for Preclinical Evaluation of DOTA-NOC Radiopharmaceuticals

The journey of a radiopharmaceutical from the laboratory to the clinic requires rigorous preclinical evaluation. iaea.org For DOTA-NOC and its analogues, this involves a suite of advanced methodologies to characterize its properties. iaea.orgresearchgate.net

In Vitro Studies : The process begins with in vitro assays to determine the compound's fundamental characteristics. This includes receptor binding studies using cell membranes from cell lines engineered to express specific SSTR subtypes to determine affinity (IC₅₀ values). nih.govaacrjournals.org Cell uptake and internalization experiments, often using SSTR-positive cancer cell lines like the rat pancreatic tumor line AR42J, are performed to confirm that the radiolabeled peptide is specifically bound and taken up by target cells. nih.goviiarjournals.orgnih.gov

In Vivo Biodistribution : Biodistribution studies in laboratory animals, typically rats or mice, are a critical next step. nih.govnih.gov After injection of the radiolabeled DOTA-NOC, animals are dissected at various time points, and radioactivity is measured in different organs and the tumor. iiarjournals.org This provides crucial data on tumor uptake, clearance from non-target organs (like the liver and spleen), and excretion pathways. nih.gov The kidneys are a key organ of interest, as they are often a dose-limiting organ for peptide-based radiopharmaceuticals. nih.goviiarjournals.org

Preclinical Imaging : Modern preclinical evaluation heavily relies on non-invasive imaging techniques like small-animal PET/CT. nih.gov Using tumor-bearing mice (xenograft models), researchers can dynamically visualize the biodistribution of ⁶⁸Ga-DOTA-NOC over time, quantify tumor uptake (often expressed as % Injected Dose per gram or Standardized Uptake Value), and assess tumor-to-background ratios. nih.govsnmjournals.orgnih.gov This allows for direct comparison of different analogues and evaluation of therapeutic response in longitudinal studies. researchgate.net

These comprehensive preclinical studies provide the necessary data on efficacy and safety to justify moving a new radiopharmaceutical into human clinical trials. iaea.org

Q & A

Q. What structural features of DOTA-NOC contribute to its high affinity for somatostatin receptors (SSTRs)?

DOTA-NOC combines a DOTA macrocycle (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with the octreotide derivative [Nal³]-octreotide. The DOTA moiety enables stable chelation of radiometals (e.g., ⁶⁸Ga, ⁴⁴Sc), while the [Nal³] modification enhances SSTR2/3/5 binding affinity by optimizing hydrophobic interactions . Key structural determinants include:

  • Chelator stability : DOTA’s rigid macrocycle minimizes metal dissociation in vivo .
  • Peptide backbone : The [Nal³] substitution (3-(2-naphthyl)-alanine) improves receptor selectivity compared to Tyr³-octreotide analogs .

Q. How can researchers optimize radiolabeling protocols for DOTA-NOC with ⁶⁸Ga or ⁴⁴Sc?

Methodological considerations:

  • pH control : Radiolabeling efficiency for ⁶⁸Ga exceeds 95% at pH 3.5–4.0 (30 min, 95°C) .
  • Metal-to-ligand ratio : Use a 1:1.5 molar ratio (e.g., 50 μg DOTA-NOC for 1 GBq ⁶⁸Ga) to minimize free radiometal impurities .
  • Quality control : Validate radiochemical purity (>95%) via radio-HPLC or ITLC .

Q. What in vitro assays are recommended to evaluate DOTA-NOC’s receptor-binding specificity?

  • Competitive binding assays : Co-incubate ¹¹¹In-DOTA-[Tyr³]-octreotide (2.2 nM) with increasing concentrations of DOTA-NOC (10⁻⁹–10⁻⁴ M) in SSTR2-expressing AR42J cells. Calculate IC₅₀ values to quantify relative affinity .
  • Blocking studies : Pre-treat cells with excess [Nal³]-octreotide (100 μg/mouse) to confirm SSTR-specific uptake reductions in PET/CT imaging .

Q. What storage conditions preserve DOTA-NOC stability for long-term experiments?

  • Lyophilized powder : Store at -20°C for ≤3 years; avoid repeated freeze-thaw cycles .
  • Dissolved in solvent : Use acidic buffers (e.g., 0.1 M HCl) and store at -80°C for ≤6 months .

Advanced Research Questions

Q. How do incubation time and temperature affect cellular uptake kinetics of DOTA-NOC?

Data from AR42J cell studies show:

  • Time dependence : Uptake peaks at 60 min (27.0 ± 4.7%) and declines by 240 min (17.0 ± 0.002%) due to receptor internalization and efflux .
  • Temperature sensitivity : Uptake at 4°C (receptor-mediated endocytosis inhibited) is <5% of 37°C values, confirming energy-dependent mechanisms .

Q. What experimental factors explain contradictory data on DOTA-NOC’s renal clearance versus hepatic retention?

Conflicting biodistribution data may arise from:

  • Chelator-radiometal pairing : ⁶⁸Ga-DOTA-NOC shows higher hepatic uptake (SUV = 23.1) than ⁴⁴Sc-DOTA-NOC due to differing lipophilicity .
  • Co-administration of nephroprotective agents : Metformin reduces renal uptake by 40% by inhibiting tubular transporters .

Q. How can researchers resolve discrepancies in tumor-to-background ratios (TBR) across preclinical models?

  • Tumor model selection : Use SSTR2-overexpressing xenografts (e.g., AR42J) to ensure receptor density homogeneity .
  • Dosimetry adjustments : Normalize injected doses to 1–2 MBq/g body weight to avoid saturation artifacts .

Q. What methodological strategies improve reproducibility in DOTA-NOC competitive binding assays?

  • Internal standardization : Include a reference compound (e.g., DOTA-TATE) in each assay batch to control for inter-experimental variability .
  • Data normalization : Express uptake as %ID/g (percentage injected dose per gram) to account for variations in tumor size and perfusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.